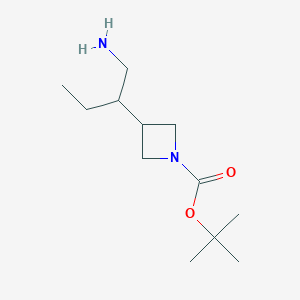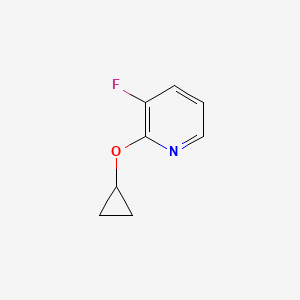
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propylamino group and a piperidine ring attached to an ethanone moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps :
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution with Propylamino Group: The pyridine ring is then substituted with a propylamino group using suitable reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving the appropriate precursors.
Attachment of Ethanone Moiety: Finally, the ethanone moiety is attached to the piperidine ring through a series of reactions involving acylation or related processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the pyridine ring, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylamino group may yield corresponding oxides, while reduction of the ethanone moiety may produce the corresponding alcohol.
科学研究应用
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including :
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including receptor binding and signal transduction.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine and its substituted derivatives.
Ethanone Derivatives: Compounds containing the ethanone moiety, such as acetophenone and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets in the central nervous system. This makes it a valuable tool compound in medicinal chemistry and pharmacological research.
属性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-[2-[6-(propylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12(2)19/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,16,17) |
InChI 键 |
BSLBGDUNDYNZRE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)



![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)

![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)



